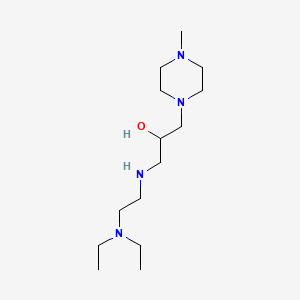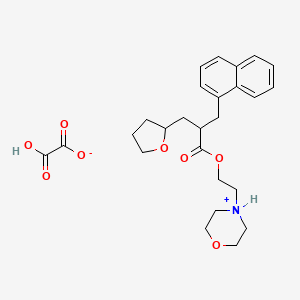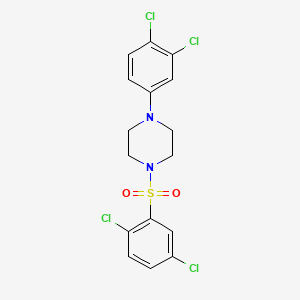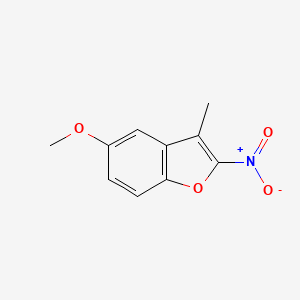
5-Methoxy-3-methyl-2-nitrobenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-3-methyl-2-nitrobenzofuran is a heterocyclic organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are found in various natural products This particular compound is characterized by the presence of a methoxy group at the 5-position, a methyl group at the 3-position, and a nitro group at the 2-position of the benzofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-methyl-2-nitrobenzofuran typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxy-2-nitrophenol and 3-methyl-2-butanone.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 5-methoxy-2-nitrophenol and 3-methyl-2-butanone in the presence of an acid catalyst.
Cyclization: The intermediate undergoes cyclization to form the benzofuran ring. This step often requires heating and the use of a dehydrating agent.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-3-methyl-2-nitrobenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at positions ortho and para to the methoxy group. Reagents such as halogens, sulfonyl chlorides, and nitrating agents are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Halogens (e.g., bromine), sulfonyl chlorides, and nitrating agents in the presence of catalysts or under reflux conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of halogens, sulfonyl groups, or nitro groups at specific positions on the benzofuran ring.
Applications De Recherche Scientifique
5-Methoxy-3-methyl-2-nitrobenzofuran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Explored for its potential use in drug development. Its structural features are of interest in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials. Its derivatives may have applications in the development of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 5-Methoxy-3-methyl-2-nitrobenzofuran depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methyl groups can influence the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxy-2-nitrobenzofuran: Lacks the methyl group at the 3-position, which can affect its reactivity and biological activity.
3-Methyl-2-nitrobenzofuran: Lacks the methoxy group at the 5-position, which can influence its chemical properties and applications.
5-Methoxy-3-methylbenzofuran:
Uniqueness
5-Methoxy-3-methyl-2-nitrobenzofuran is unique due to the combination of its functional groups. The presence of the methoxy, methyl, and nitro groups provides a distinct set of chemical properties and reactivity patterns. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
96336-18-4 |
|---|---|
Formule moléculaire |
C10H9NO4 |
Poids moléculaire |
207.18 g/mol |
Nom IUPAC |
5-methoxy-3-methyl-2-nitro-1-benzofuran |
InChI |
InChI=1S/C10H9NO4/c1-6-8-5-7(14-2)3-4-9(8)15-10(6)11(12)13/h3-5H,1-2H3 |
Clé InChI |
RQEWTGGHPAXKHK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=C1C=C(C=C2)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


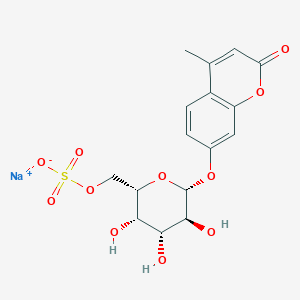

![4-Nitrophenyl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B12807343.png)

![5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12807352.png)

![[(1S,2R,4S,5S)-9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12807385.png)


